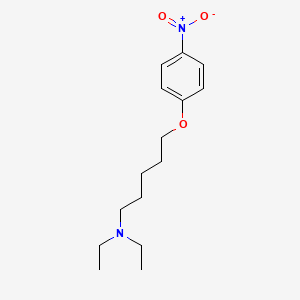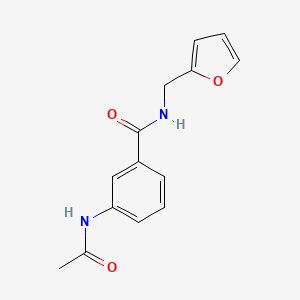
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine, also known as SR9011, is a synthetic compound that belongs to the family of Rev-Erb agonists. It is a small molecule that has been shown to have potential therapeutic properties in various studies.
科学研究应用
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been studied extensively in various scientific research applications. One of the most promising areas of research is its potential therapeutic properties in treating metabolic disorders such as obesity and diabetes. Studies have shown that N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine can improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine is not fully understood, but it is believed to work by activating Rev-Erb proteins, which are involved in regulating the circadian rhythm and metabolism. By activating these proteins, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine can improve metabolic function and reduce inflammation. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to increase the expression of genes involved in mitochondrial biogenesis, which could be beneficial in treating age-related diseases.
Biochemical and Physiological Effects
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has several biochemical and physiological effects, including improving glucose tolerance, increasing insulin sensitivity, reducing body weight, and reducing inflammation. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to increase the expression of genes involved in mitochondrial biogenesis, which could be beneficial in treating age-related diseases. However, more research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine.
实验室实验的优点和局限性
One advantage of using N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to have potential therapeutic properties in treating metabolic disorders and inflammatory diseases, making it a promising candidate for further research. However, one limitation of using N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine. One area of research is to further investigate its mechanism of action and how it interacts with Rev-Erb proteins. Additionally, more research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine. Another area of research is to investigate its potential therapeutic properties in treating metabolic disorders and inflammatory diseases in human clinical trials. Finally, more research is needed to assess the safety and toxicity of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine in humans.
合成方法
The synthesis of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine involves several steps, including the reaction between 4-nitrophenol and 1-bromo-3-chloropropane, followed by the reaction with diethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
属性
IUPAC Name |
N,N-diethyl-5-(4-nitrophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-16(4-2)12-6-5-7-13-20-15-10-8-14(9-11-15)17(18)19/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZISSDSPXZSSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4955191.png)
![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)
![2-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4955211.png)
![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4955222.png)
![N-(4-fluorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4955225.png)
![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4955255.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)